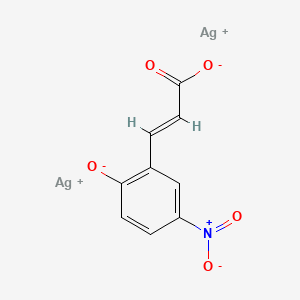
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-硝基-2-氧化苯基)丙烯酸二银(1+)是一种化学化合物,分子式为C9H5Ag2NO5,分子量为422.8761 g/mol 。该化合物以其独特的结构而闻名,其中两个银离子配位到一个3-(5-硝基-2-氧化苯基)丙烯酸配体上。 银离子的存在赋予该化合物独特的化学和物理性质,使其在各种科学和工业应用中备受关注 。
准备方法
合成路线和反应条件
3-(5-硝基-2-氧化苯基)丙烯酸二银(1+)的合成通常涉及在受控条件下,将硝酸银与3-(5-硝基-2-氧化苯基)丙烯酸反应。 该反应通常在水性或有机溶剂中进行,仔细监测pH值和温度以确保生成所需的产物 。
工业生产方法
在工业环境中,3-(5-硝基-2-氧化苯基)丙烯酸二银(1+)的生产可能涉及大规模间歇或连续工艺。这些方法通常利用自动化系统来控制反应参数,例如温度、pH值和反应物的浓度。 然后使用结晶、过滤和干燥等技术纯化产物,以获得适用于各种应用的高纯度化合物 。
化学反应分析
反应类型
3-(5-硝基-2-氧化苯基)丙烯酸二银(1+)可以进行几种类型的化学反应,包括:
氧化: 化合物中的硝基可以在特定条件下进一步氧化。
还原: 硝基也可以使用还原剂(如在催化剂存在下使用氢气)还原为胺基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用还原剂,如氢气、硼氢化钠或氢化铝锂。
主要形成的产物
氧化: 形成较高氧化态的化合物。
还原: 形成3-(5-氨基-2-氧化苯基)丙烯酸。
取代: 形成金属交换衍生物.
科学研究应用
3-(5-硝基-2-氧化苯基)丙烯酸二银(1+)在科学研究中具有广泛的应用,包括:
化学: 用作合成其他含银化合物的先驱体,并用作各种有机反应的催化剂。
生物学: 由于银离子的存在,对其抗菌特性进行了研究。
医学: 潜在用于开发抗菌剂和伤口敷料。
工业: 用于生产导电材料和涂层.
作用机制
3-(5-硝基-2-氧化苯基)丙烯酸二银(1+)的作用机制主要归因于银离子的存在,银离子可以与各种生物分子相互作用。银离子已知会与蛋白质中的硫醇基团结合,导致细胞功能紊乱,最终导致细胞死亡。 该特性在抗菌应用中特别有用,其中该化合物可以有效抑制细菌和其他微生物的生长 。
相似化合物的比较
类似化合物
硝酸银 (AgNO3): 一种广泛使用的银化合物,具有强抗菌特性。
磺胺嘧啶银 (C10H9AgN4O2S): 由于其抗菌作用,通常用于烧伤治疗。
乙酸银 (C2H3AgO2): 用于各种化学反应,并用作其他银化合物的先驱体.
独特性
3-(5-硝基-2-氧化苯基)丙烯酸二银(1+)由于其特定的配体结构而具有独特性,与其他银化合物相比,它赋予了独特的化学性质。 3-(5-硝基-2-氧化苯基)丙烯酸配体的存在允许特定的相互作用和反应,而这些反应在更简单的银化合物中未见 。
生物活性
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is a silver-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes:
- Silver ions : Contributing to its antimicrobial properties.
- Nitrophenyl group : Enhancing the compound's reactivity and biological activity.
- Acrylate moiety : Imparting additional chemical functionalities.
Chemical Formula
The chemical formula for this compound is represented as:
Antimicrobial Activity
Research has shown that compounds containing nitrophenyl groups exhibit significant antimicrobial properties. The presence of silver ions in this compound enhances these effects, making it a candidate for treating infections caused by resistant bacteria.
The antimicrobial activity is attributed to several mechanisms:
- Silver Ion Release : Silver ions disrupt bacterial cell membranes, leading to cell death.
- Nitrophenyl Group Interaction : The nitro group can undergo reduction within bacterial cells, generating reactive intermediates that damage cellular components.
Efficacy Against Specific Pathogens
Table 1 summarizes the antimicrobial efficacy of this compound against various pathogens based on recent studies.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL | |
| Klebsiella pneumoniae | 4 µg/mL |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC of 8 µg/mL, indicating potent activity against this resistant strain. The study highlighted the importance of silver coordination in enhancing the overall biological activity of the compound .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of this compound in human cell lines. The results indicated that at therapeutic concentrations, the compound exhibited minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .
属性
CAS 编号 |
94030-91-8 |
|---|---|
分子式 |
C9H5Ag2NO5 |
分子量 |
422.88 g/mol |
IUPAC 名称 |
disilver;(E)-3-(5-nitro-2-oxidophenyl)prop-2-enoate |
InChI |
InChI=1S/C9H7NO5.2Ag/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13;;/h1-5,11H,(H,12,13);;/q;2*+1/p-2/b4-1+;; |
InChI 键 |
INKZJAVPAMTCIA-HFPMQDOPSA-L |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)[O-])[O-].[Ag+].[Ag+] |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)[O-])[O-].[Ag+].[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















